molecular formula C5H9NS B1199975 tert-Butyl isothiocyanate CAS No. 590-42-1

tert-Butyl isothiocyanate

Cat. No. B1199975
CAS RN: 590-42-1
M. Wt: 115.2 g/mol
InChI Key: ZFWFRTVIIMTOLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-Butyl isothiocyanate and related compounds involves several innovative approaches. One efficient synthesis route utilizes di-tert-butyl dicarbonate and catalysis by DMAP or DABCO, transforming alkyl and aryl amines into corresponding isothiocyanates via dithiocarbamates, highlighting the simplicity and effectiveness of this method due to the volatility of most byproducts (Munch et al., 2008).

Molecular Structure Analysis

The molecular structure of tert-Butyl isothiocyanate and its derivatives has been a subject of study to understand their reactivity and properties better. For instance, the crystal structure analyses have provided insights into the molecular configurations and the spatial arrangement of atoms within these compounds, which are crucial for predicting their reactivity and interaction with other molecules.

Chemical Reactions and Properties

tert-Butyl isothiocyanate undergoes various chemical reactions, indicating its versatility. It serves as a key intermediate in multicomponent reactions leading to the formation of complex structures like imidazo[1,2-a]quinolines and imidazo[2,1-a]isoquinolines, showcasing its role in facilitating C-N bond formations through sequential reactions (Sau et al., 2018).

Scientific Research Applications

  • Synthesis of Isothiocyanates : A study by Munch et al. (2008) describes a method for converting alkyl and aryl amines into isothiocyanates using di-tert-butyl dicarbonate, with most byproducts being volatile and allowing for simple evaporation in the work-up process (Munch et al., 2008).

  • Surface Studies : Loscutoff et al. (2010) investigated the adsorption of tert-butyl isothiocyanate on the Ge(100) - 2 × 1 surface, revealing multiple surface products and adsorption through an S-dative bonded state (Loscutoff et al., 2010).

  • Small Molecule Fixation : Theuergarten et al. (2012) utilized tert-butyl isothiocyanate in the fixation of carbon dioxide and related small molecules, forming zwitterionic, bicyclic boraheterocycles (Theuergarten et al., 2012).

  • Cancer Research : Wattenberg (1981) found that tert-butyl isothiocyanate exerted an inhibitory effect on carcinogen-induced neoplasia in Sprague-Dawley rats, highlighting its potential in cancer prevention (Wattenberg, 1981).

  • Pharmacological Studies : De Costa et al. (1991) synthesized isothiocyanate derivatives of tert-butylbicycloorthobenzoate for use as affinity ligands in studying GABA-gated chloride channels (De Costa et al., 1991).

  • Environmental Toxicology : Schultz et al. (2007) studied the aquatic toxicity and abiotic thiol reactivity of aliphatic isothiocyanates, including tert-butyl isothiocyanate, providing insights into its environmental impact (Schultz et al., 2007).

Safety And Hazards

Tert-Butyl isothiocyanate is flammable and causes severe skin burns and eye damage . It is toxic if swallowed, in contact with skin or if inhaled . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this chemical .

Future Directions

Tert-Butyl isothiocyanate has been used to modify the pore size of the top layer of heterostructured surface mounted metal-organic frameworks . This suggests potential applications in materials science and nanotechnology.

properties

IUPAC Name

2-isothiocyanato-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-5(2,3)6-4-7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWFRTVIIMTOLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060441
Record name 2-Isothiocyanato-2-methylpropane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl isothiocyanate

CAS RN

590-42-1
Record name tert-Butyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 2-isothiocyanato-2-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 2-isothiocyanato-2-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Isothiocyanato-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.803
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
247
Citations
UM Kent, ES Roberts-Kirchhoff, N Moon… - Biochemistry, 2001 - ACS Publications
Inactivation of cytochrome P450 2E1 by tert-butyl isothiocyanate (tBITC) resulted in a loss in the spectrally detectable P450−reduced CO complex. The heme prosthetic group does not …
Number of citations: 20 pubs.acs.org
PW Loscutoff, KT Wong, SF Bent - Surface science, 2010 - Elsevier
… tert-butyl isothiocyanate, a similar reactive desorption product is likely, with one sulfur peak due to molecular adsorption of tert-butyl isothiocyanate … of tert-butyl isothiocyanate during the …
Number of citations: 13 www.sciencedirect.com
YJ Chung, F Williams - The Journal of Physical Chemistry, 1972 - ACS Publications
Sir: We wish to report an unusual example of re-versible esr line broadening which is understandable in terms of static and dynamic states of ferf-butylradicalthiocyanate anion pairs in-…
Number of citations: 13 pubs.acs.org
WU Malik, PK Srivastava, SC Mehra - Journal of Chemical and …, 1969 - ACS Publications
… The pale yellow upper layer consisting of tert-butyl thiocyanate and tert-butyl isothiocyanate was separated, washed repeatedly with water, and dried. It was …
Number of citations: 3 pubs.acs.org
S Chen - Chromatographia, 2006 - Springer
… this study is even reduced if they are tagged with tert-butyl isothiocyanate reagent. Also, resolution of the enantiomers of many amino acids with a basic amino or amide group, for …
Number of citations: 6 link.springer.com
RA Nyquist, CW Puehl - Applied spectroscopy, 1993 - opg.optica.org
… methyl, n-butyl, ethyl, and tert-butyl isothiocyanate in both CCI4 and CHC13 or CDC13 solu… In the case of the tert-butyl isothiocyanate, the inductive contribution of a electrons to the N=…
Number of citations: 7 opg.optica.org
E Theuergarten, J Schlösser, D Schlüns… - Dalton …, 2012 - pubs.rsc.org
… Addition of tert-butyl isothiocyanate to a toluene solution of 1 afforded a white solid in almost quantitative yield after stirring for 15 minutes and work-up by evaporation and washing with …
Number of citations: 96 pubs.rsc.org
YK Yun, HK Kim, JR Kim, K Hwang… - Pest management …, 2012 - Wiley Online Library
… Acaricidal activity was more pronounced in n-butyl isothiocyanate than in either isobutyl or sec-butyl isothiocyanate, whereas tert-butyl isothiocyanate was almost ineffective. Similar …
Number of citations: 20 onlinelibrary.wiley.com
M Tu, S Wannapaiboon, RA Fischer - Dalton Transactions, 2013 - pubs.rsc.org
… -synthetic modification with tert-butyl isothiocyanate (tBITC). … -synthetic modification with tert-butyl isothiocyanate (tBITC). … Here we chose tert-butyl isothiocyanate (tBITC) to react with the …
Number of citations: 51 pubs.rsc.org
RN Kniseley, RP Hirschmann, VA Fassel - Spectrochimica Acta Part A …, 1967 - Elsevier
… Tert-butyl isothiocyanate was prepared using a modification of SHRINER’S procedure [12]. … The tert-butyl isothiocyanate was recovered from the ether and purified by vacuum distillation…
Number of citations: 31 www.sciencedirect.com

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